molecular formula C21H26N2O4S B2649171 N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 391221-16-2

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2649171
M. Wt: 402.51
InChI Key: QAEWXZBLFMQXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include information about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Discovery and Anticonvulsant Activity

The compound has been explored for its anticonvulsant activity in several animal models. A study found it to be effective against maximal electroshock (MES) induced seizures in mice. This research highlights its potential as a new anticonvulsant, focusing on modifications to enhance plasma concentrations and minimize metabolic inactivation, thereby increasing efficacy (Robertson et al., 1987).

Synthesis and Evaluation of Derivatives

Another study focused on the synthesis and biological evaluation of benzenesulfonamide derivatives, showcasing their in vitro antitumor activity against certain cell lines. This highlights the compound's utility in developing novel therapeutic agents with potential antitumor properties (Fahim & Shalaby, 2019).

Novel Synthesis Methods

Research has also delved into innovative synthesis methods that enable the creation of new compounds with potential applications in drug development and other fields. For example, one study detailed a novel synthesis approach for pyrroles and pyrrolin-2-ones through the reduction of oximes and nitro compounds to imines (Barton et al., 1986).

Chromatographic Determination

The determination of this compound in biological samples, such as rat serum and urine, through liquid chromatography has been developed for pharmacokinetic studies. This advancement aids in the accurate measurement of drug concentrations, essential for the evaluation of pharmacological effects (Dockens et al., 1987).

Routes to Heterocycles

Explorations into the synthesis of heterocyclic compounds via sulphenylation of unsaturated amides have been reported. This method opens new pathways for creating heterocycles, which are crucial in medicinal chemistry and drug design (Samii et al., 1987).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research paper. If you have access to a university library, they may be able to help you find more specific information. Also, please remember to handle all chemicals safely and responsibly, and always wear appropriate personal protective equipment when working with chemicals.


properties

IUPAC Name

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWXZBLFMQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.